
5-Bromo-4-chloro-2-nitroanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-2-nitroanisole is a chemical compound with the molecular formula C7H5BrClNO3 . It has a molecular weight of 266.48 . The IUPAC name for this compound is 5-bromo-4-chloro-2-nitrophenyl methyl ether .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloro-2-nitroanisole is characterized by the presence of bromine, chlorine, nitro group, and a methoxy group attached to a benzene ring .Wissenschaftliche Forschungsanwendungen
Spectral and Structural Investigations : Research conducted on similar compounds, such as 5-chloro-2-nitroanisole, has focused on understanding their structural, spectroscopic, and electronic properties through various methods including FTIR, FT-Raman, UV, NMR, and quantum chemical calculations. These studies provide insights into the molecule's vibrational analysis, electronic transitions, and potential as nonlinear optical materials due to their first hyperpolarizability, which is indicative of the broader interest in halogenated nitroanisoles for materials science applications (Meenakshi, 2017).
Synthesis and Chemical Reactions : The compound's reactivity has been explored through studies on the synthesis of related compounds, where methods like diazotization and the Sandmeyer reaction have been used to transform halogenated nitroanisoles into other valuable chemical entities. These reactions highlight the compound's role as a precursor in synthetic routes, leading to the production of various substituted phenols and anilines, showcasing its utility in organic synthesis and potential industrial applications (Zi-ying, 2008).
Wirkmechanismus
Target of Action
It’s known that nitroaniline derivatives, such as this compound, are often used in the synthesis of various pharmaceuticals .
Mode of Action
The mode of action of 5-Bromo-4-chloro-2-nitroanisole is primarily through its interactions with other compounds in a series of chemical reactions. For instance, it can undergo photochemical nucleophilic aromatic substitution by hydroxide ion to form other compounds .
Biochemical Pathways
It’s known that nitroaniline derivatives can be involved in various chemical reactions, such as nitration, bromination, and conversion from the nitro group to an amine .
Pharmacokinetics
It’s important to note that factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the bioavailability of this compound .
Result of Action
It’s known that nitroaniline derivatives can be used in the synthesis of various pharmaceuticals, suggesting that they may have diverse biological effects depending on the specific context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-chloro-2-nitroanisole. For instance, the compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
Eigenschaften
IUPAC Name |
1-bromo-2-chloro-5-methoxy-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUZPSBQIMNNOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738145 |
Source


|
| Record name | 1-Bromo-2-chloro-5-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-nitroanisole | |
CAS RN |
1360616-77-8 |
Source


|
| Record name | 1-Bromo-2-chloro-5-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

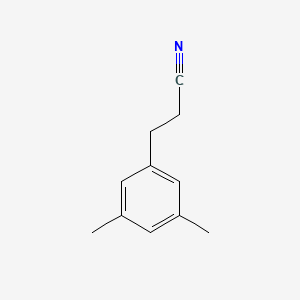




![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)
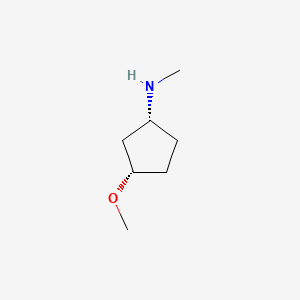

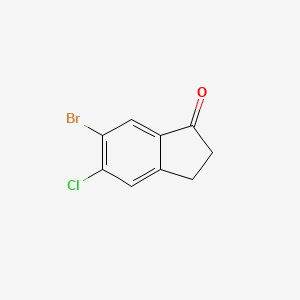
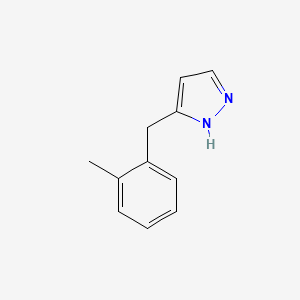
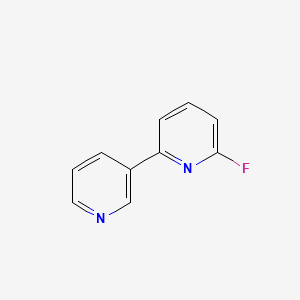

![6-Methyl-2-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B578306.png)
